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Compound of Interest

Compound Name: NCGC00351170

Cat. No.: B15573602 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

Introduction
NCGC00351170 is a novel small molecule antiplatelet agent that presents a promising avenue

for thrombosis research and the development of new antithrombotic therapies. This compound

has been identified as a disruptor of the interaction between the calcium-integrin binding

protein 1 (CIB1) and the αIIbβ3 integrin on platelets.[1][2][3] By targeting this specific protein-

protein interaction, NCGC00351170 offers a distinct mechanism of action compared to

traditional antiplatelet drugs, potentially leading to a better safety profile with a reduced risk of

bleeding. These application notes provide a comprehensive overview of NCGC00351170,

including its mechanism of action, quantitative data from key experiments, and detailed

protocols for its investigation in a research setting.
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Property Value

IUPAC Name
4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-

yl)-1,2,5-oxadiazole-3-carboxylic acid

Molecular Formula C₁₈H₁₄N₂O₆

CAS Number 886536-76-1

SMILES
O=C(C1=NON(=O)=C1C(=O)C=2C=CC=CC2O

C)C=3C=CC=CC3OC

Mechanism of Action and Signaling Pathway
NCGC00351170 exerts its antiplatelet effect by inhibiting the "outside-in" signaling pathway

mediated by the integrin αIIbβ3. Upon platelet activation, αIIbβ3 binds to fibrinogen, triggering a

conformational change that promotes platelet aggregation and thrombus formation. CIB1 plays

a crucial role in this process by binding to the cytoplasmic tail of the αIIb subunit, which is

essential for stabilizing the active conformation of the integrin and propagating downstream

signals that lead to platelet spreading and clot retraction.[1][2][4]

NCGC00351170 acts by occupying a hydrophobic binding pocket on CIB1, thereby preventing

its interaction with αIIbβ3.[4][5] This disruption inhibits the outside-in signaling cascade,

ultimately leading to reduced platelet aggregation and thrombus stability.
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Figure 1: Simplified signaling pathway of NCGC00351170 action.

Quantitative Data
The following tables summarize the key quantitative findings from the initial characterization of

NCGC00351170.

Table 1: In Vitro Activity of NCGC00351170

Assay Parameter Value Reference

Fluorescence

Polarization (FP)

Assay

EC₅₀ ~4 µM [5]

Thrombin-Induced

Platelet Aggregation
Inhibition Potent [3]
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Table 2: Docking Study Interactions of NCGC00351170

Interaction Type Interacting Residue in CIB1

Hydrogen Bond Ser180

Pi-Pi Stacking Phe183

Pi-Cation Arg189

[Source:[5]]

Experimental Protocols
The following are detailed protocols for key experiments to evaluate the activity of

NCGC00351170.

Fluorescence Polarization (FP) Assay for CIB1-αIIbβ3
Interaction
This assay is designed to quantify the inhibitory effect of NCGC00351170 on the interaction

between CIB1 and the cytoplasmic tail of αIIb.

Materials:

Purified recombinant CIB1 protein

Fluorescently labeled peptide corresponding to the cytoplasmic tail of αIIb (F-αIIb)

NCGC00351170

Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, pH 7.4)

384-well, low-volume, black microplates

Fluorescence polarization plate reader

Procedure:
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Prepare a stock solution of NCGC00351170 in DMSO.

Create a serial dilution of NCGC00351170 in the assay buffer.

In each well of the microplate, add:

A fixed concentration of F-αIIb (e.g., 200 nM).

A fixed concentration of CIB1 (e.g., 4 µM).

Varying concentrations of NCGC00351170 or vehicle control (DMSO).

Incubate the plate at room temperature for 30 minutes, protected from light.

Measure the fluorescence polarization using a plate reader with appropriate excitation and

emission wavelengths for the fluorophore used.

Calculate the EC₅₀ value by plotting the change in fluorescence polarization against the

concentration of NCGC00351170 and fitting the data to a dose-response curve.
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Figure 2: Workflow for the Fluorescence Polarization (FP) Assay.

Human Platelet Aggregation Assay
This assay measures the ability of NCGC00351170 to inhibit platelet aggregation induced by

an agonist like thrombin.

Materials:

Freshly drawn human whole blood from healthy, consenting donors who have not taken

antiplatelet medication.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b15573602?utm_src=pdf-body
https://www.benchchem.com/product/b15573602?utm_src=pdf-body
https://www.benchchem.com/product/b15573602?utm_src=pdf-body
https://www.benchchem.com/product/b15573602?utm_src=pdf-body
https://www.benchchem.com/product/b15573602?utm_src=pdf-body-img
https://www.benchchem.com/product/b15573602?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573602?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Anticoagulant (e.g., acid-citrate-dextrose).

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

Platelet agonist (e.g., Thrombin).

NCGC00351170.

Saline solution.

Light transmission aggregometer.

Procedure:

PRP and PPP Preparation:

Collect whole blood into tubes containing anticoagulant.

Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to

obtain PRP.

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes to obtain

PPP.

Aggregation Measurement:

Adjust the platelet count in the PRP to a standardized concentration using PPP.

Pre-warm the PRP samples to 37°C.

Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).

Add a specific concentration of NCGC00351170 or vehicle (DMSO) to the PRP and

incubate for a short period (e.g., 5 minutes).

Initiate platelet aggregation by adding the agonist (e.g., thrombin).

Record the change in light transmission for a set period (e.g., 10 minutes).
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Data Analysis:

Determine the maximum percentage of platelet aggregation for each condition.

Calculate the percentage inhibition of aggregation by NCGC00351170 compared to the

vehicle control.
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Figure 3: Workflow for the Platelet Aggregation Assay.
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Conclusion
NCGC00351170 represents a novel class of antiplatelet agents with a targeted mechanism of

action that holds significant promise for the treatment of thrombotic diseases. The data and

protocols presented here provide a foundational framework for researchers to further

investigate the therapeutic potential of this compound and to explore the role of the CIB1-

αIIbβ3 interaction in thrombosis. Further in vivo studies are warranted to establish the efficacy

and safety profile of NCGC00351170 in preclinical models of thrombosis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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